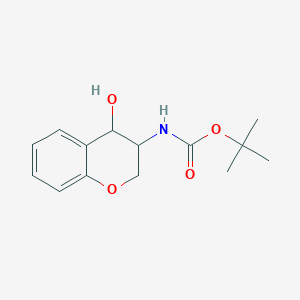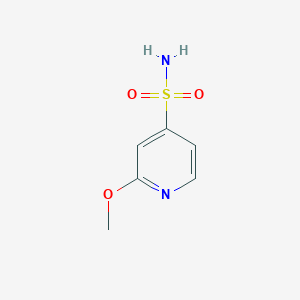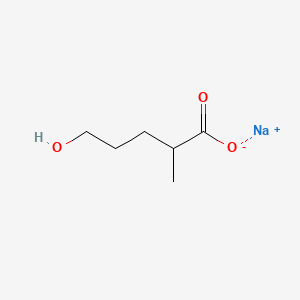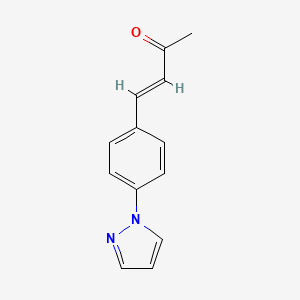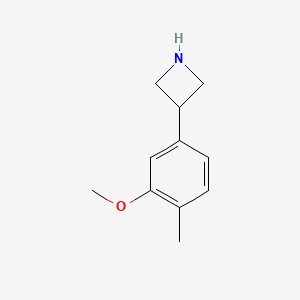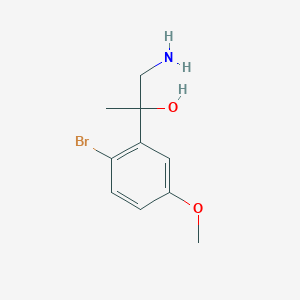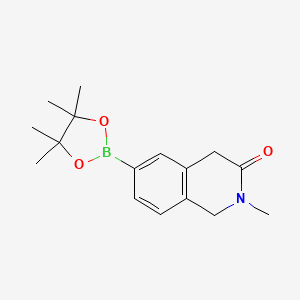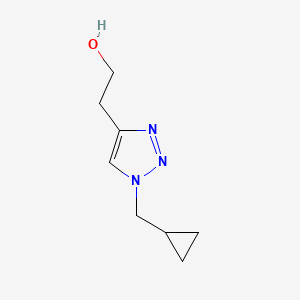![molecular formula C7H4ClFN2O2S B13587473 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride CAS No. 2792185-49-8](/img/structure/B13587473.png)
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a sulfonyl chloride group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfonyl chloride derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions to introduce additional substituents onto the aromatic ring.
Major Products Formed
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Applications De Recherche Scientifique
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving sulfonylation reactions.
Mécanisme D'action
The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The fluorine atom enhances the compound’s reactivity and selectivity towards specific molecular targets, such as enzymes and receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine and sulfonyl chloride groups, making it less reactive and versatile.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Contains the fluorine atom but lacks the sulfonyl chloride group, limiting its applications in sulfonylation reactions.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonylchloride: Lacks the fluorine atom, resulting in different reactivity and selectivity profiles.
Uniqueness
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride is unique due to the combination of the fluorine atom and the sulfonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the study of biological systems.
Propriétés
Numéro CAS |
2792185-49-8 |
|---|---|
Formule moléculaire |
C7H4ClFN2O2S |
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) |
Clé InChI |
QHYQSTMTKGPLJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
